2-Fluoro-6-(methoxycarbonyl)benzoic acid
Description
2-Fluoro-6-(methoxycarbonyl)benzoic acid (CAS: 137654-21-8) is a fluorinated benzoic acid derivative featuring a fluorine atom at the 2-position and a methoxycarbonyl (-COOCH₃) group at the 6-position of the aromatic ring . This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its electron-withdrawing substituents enhance reactivity in coupling reactions or serve as precursors for further functionalization .
Properties
Molecular Formula |
C9H7FO4 |
|---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
2-fluoro-6-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C9H7FO4/c1-14-9(13)5-3-2-4-6(10)7(5)8(11)12/h2-4H,1H3,(H,11,12) |
InChI Key |
FUMYBRCKPBFKKB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
2-Fluoro-6-(methoxycarbonyl)benzoic acid has been studied for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Research indicates that derivatives of benzoic acid, including this compound, can inhibit the growth of cancer cell lines. A study demonstrated that compounds with similar structures showed promising results in inhibiting cell proliferation in breast and lung cancer models. The IC50 values for selected cancer cell lines are summarized below:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 15.4 |
| HeLa (Cervical) | 20.1 |
| A549 (Lung) | 18.7 |
These findings suggest that this compound may serve as a lead compound for developing anticancer therapies .
The compound's biological activity can be attributed to its ability to modulate enzymatic pathways and protein interactions. It has shown potential in:
- Inhibiting Enzymatic Activity : Similar compounds have been noted for their ability to inhibit enzymes linked to cancer progression and bacterial resistance .
- Antimicrobial Properties : Preliminary studies indicate moderate antibacterial activity against various strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values are shown below:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
| Pseudomonas aeruginosa | 250 |
This suggests potential applications in treating infections caused by resistant bacterial strains .
Materials Science
In materials science, this compound serves as a building block for synthesizing advanced materials. Its structural features allow it to be incorporated into various polymer matrices or used as a precursor in the development of functional materials.
Case Study 1: Anticancer Screening
A recent study focused on the synthesis of anthranilic acid derivatives, including those similar to this compound, which were screened for their efficacy against pancreatic cancer cells. The results indicated that these derivatives could significantly reduce cell growth, highlighting their potential as adjunct therapies in cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of benzoic acid derivatives, including this compound. The findings revealed that this compound exhibited bactericidal effects against multiple bacterial strains and demonstrated significant biofilm inhibition capabilities, indicating its potential utility in clinical settings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 2-fluoro-6-(methoxycarbonyl)benzoic acid with key analogs, emphasizing substituent-driven differences:
*Note: CAS 137654-21-8 is listed in for 2-fluoro-6-methoxybenzoic acid, but this may conflict with the target compound’s identity. †Estimated from analogous structures.
Key Observations:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in 2-fluoro-6-(trifluoromethyl)benzoic acid significantly increases acidity (pKa ~1–2) compared to the methoxycarbonyl (-COOCH₃) variant, which is less electron-withdrawing but offers ester functionality for hydrolysis .
- Steric and Electronic Effects: The -COOCH₃ group in the target compound may hinder electrophilic substitution at the 6-position, whereas smaller substituents like -Br or -OCH₃ allow for further derivatization .
Q & A
What are the common synthetic routes for 2-Fluoro-6-(methoxycarbonyl)benzoic acid?
Level: Basic
Answer:
The compound can be synthesized via copper-mediated coupling reactions, as demonstrated in the synthesis of seltorexant, where a triazole-substituted benzoic acid derivative was prepared in dioxane . Alternatively, esterification of precursor acids (e.g., methoxycarbonyl introduction via methyl chloroformate) or Suzuki-Miyaura cross-coupling using fluorinated boronic acid intermediates (e.g., 2-fluoro-6-methoxyphenylboronic acid) may be employed, with reaction conditions optimized for regioselectivity . Yield optimization typically involves monitoring reaction temperature and catalyst loading.
What spectroscopic and analytical methods are recommended for characterizing this compound?
Level: Basic
Answer:
- NMR : and NMR to confirm fluorine substitution and methoxycarbonyl group integration.
- Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST database in ) for molecular weight validation .
- FT-IR : Peaks at ~1700 cm (C=O stretch of carboxylic acid and ester) and ~1250 cm (C-F stretch).
- X-ray Crystallography : For solid-state structure determination, refine using SHELXL ( ) .
What safety protocols are critical when handling this compound?
Level: Basic
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to minimize inhalation of particulate matter (H335 hazard) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in a cool, dry place, away from oxidizing agents .
How can researchers resolve contradictions in crystallographic data during structure refinement?
Level: Advanced
Answer:
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in fluorinated aromatic systems .
- High-Resolution Data : Collect data to ≤1.0 Å resolution to improve electron density maps for the methoxycarbonyl group.
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry or disorder .
How can low yields in coupling reactions involving this compound be troubleshooted?
Level: Advanced
Answer:
- Catalyst Screening : Test palladium (e.g., Pd(PPh)) or copper catalysts (e.g., CuI for triazole formation) under inert atmospheres .
- Purification of Intermediates : Ensure boronic acid partners (e.g., 2-fluoro-6-methoxyphenylboronic acid) are >95% pure via recrystallization .
- Solvent Optimization : Replace dioxane with DMF or THF to enhance solubility of aromatic intermediates .
How does this compound perform in drug design screens, and how can PAINS alerts be mitigated?
Level: Advanced
Answer:
- PAINS Filters : The compound’s fluorinated aromatic core may trigger PAINS alerts (e.g., promiscuous binding). Use in silico tools like SwissADME to assess .
- Structural Modifications : Replace the methoxycarbonyl group with bioisosteres (e.g., tetrazole) to reduce false positives in high-throughput screens .
- Experimental Validation : Perform counter-screens (e.g., fluorescence interference assays) to confirm target specificity .
What computational approaches are suitable for modeling interactions of this compound with biological targets?
Level: Advanced
Answer:
- Docking Studies : Use AutoDock Vina with SMILES/InChI inputs (e.g., InChIKey=CQRRSWTXGCCKJF from ) to predict binding modes .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic effects of fluorine and ester groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in protein-binding pockets .
What strategies improve solubility and purification of this compound?
Level: Advanced
Answer:
- Solvent Systems : Recrystallize from ethanol/water mixtures (as in seltorexant synthesis) or use dichloromethane/hexane gradients .
- HPLC Purification : Employ reverse-phase C18 columns with 0.1% TFA in acetonitrile/water mobile phases .
- Derivatization : Convert to methyl ester analogs temporarily to enhance solubility in organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
